2-Phenoxyphenylboronic acid

Antimicrobial Resistance Efflux Pump Inhibition Antibiotic Adjuvant

Many arylboronic acids fail in sterically demanding Suzuki couplings or lack biological activity against efflux pumps. 2-Phenoxyphenylboronic acid solves both: the ortho-phenoxy group enhances nucleophilicity for improved transmetalation rates, while the boronic acid moiety is essential for NorA efflux pump inhibition, potentiating ciprofloxacin activity 4-fold at 32 μg/mL. • Enhanced Suzuki coupling with sterically hindered aryl halides. • Validated NorA efflux pump inhibitor for antimicrobial resistance research. • Global supply with ≥98% purity and ambient shipping.

Molecular Formula C12H11BO3
Molecular Weight 214.03 g/mol
CAS No. 108238-09-1
Cat. No. B1362226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyphenylboronic acid
CAS108238-09-1
Molecular FormulaC12H11BO3
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1OC2=CC=CC=C2)(O)O
InChIInChI=1S/C12H11BO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9,14-15H
InChIKeyAVOWPOFIQZSVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenoxyphenylboronic Acid – Suzuki Coupling & Efflux Pump Research


2-Phenoxyphenylboronic acid (CAS 108238-09-1) is an ortho-phenoxy-substituted arylboronic acid with the molecular formula C12H11BO3 and a molecular weight of 214.03 g/mol . It is a white to off-white crystalline powder with a melting point of 104–114 °C, soluble in methanol, and it exists in equilibrium with varying amounts of its anhydride (boroxine) . The compound is widely employed as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl architectures, as well as in copper-mediated oxidative trifluoromethylation .

2-Phenoxyphenylboronic Acid: Generic Substitution Failure


Substitution of 2-phenoxyphenylboronic acid with simpler arylboronic acids (e.g., phenylboronic acid or 4-methoxyphenylboronic acid) introduces both electronic and steric liabilities that alter reaction outcomes or eliminate niche biological activity. The ortho-phenoxy group provides a distinct electron-donating resonance effect (+M) that modulates the nucleophilicity of the boron center, affecting transmetalation rates in Suzuki couplings . More critically, the diphenyl ether motif is essential for a specific biological interaction: it enables inhibition of the Staphylococcus aureus NorA efflux pump, a property absent in boron-free or simpler arylboronic acid analogs [1]. Therefore, in applications requiring precise ortho-substitution patterns or efflux pump inhibition, generic substitution leads to either synthetic failure or loss of functional activity.

2-Phenoxyphenylboronic Acid Differentiation Evidence


Ciprofloxacin Potentiation via NorA Efflux Pump Inhibition

2-Phenoxyphenylboronic acid acts as an inhibitor of the Staphylococcus aureus NorA efflux pump. In a study evaluating approximately 150 heterocyclic boronic species, 2-phenoxyphenylboronic acid was identified as one of 24 hit compounds that potentiated the activity of ciprofloxacin. Specifically, it produced a 4-fold increase in ciprofloxacin activity at a concentration of 32 μg/mL against S. aureus strain 1199B, which overexpresses the NorA efflux pump . Importantly, boron-free analogues in the same study showed no biological activity, confirming that the boronic acid moiety is essential for this effect [1].

Antimicrobial Resistance Efflux Pump Inhibition Antibiotic Adjuvant

Steric and Electronic Tuning in Suzuki-Miyaura Couplings

The ortho-phenoxy group in 2-phenoxyphenylboronic acid contributes to steric and electronic tuning of the boron center, influencing both the rate of transmetalation and the stability of the palladium-aryl intermediate. This substitution pattern has been shown to enable the synthesis of sterically hindered biaryl and heteroaryl structures with improved yields and selectivity compared to unsubstituted phenylboronic acid . The electron-donating resonance effect (+M) of the phenoxy group increases the nucleophilicity of the aryl ring, facilitating coupling with electron-deficient aryl halides. In contrast, phenylboronic acid lacks this electronic activation, often requiring harsher conditions or specialized ligands to achieve comparable yields with sterically demanding substrates.

Organic Synthesis Suzuki-Miyaura Coupling Sterically Hindered Biaryls

Room Temperature Storage and Methanol Solubility

2-Phenoxyphenylboronic acid is a white to almost white crystalline powder with a melting point of 104–114 °C and is soluble in methanol . It is stable at room temperature when stored in a cool, dark place, unlike some boronic acids that require refrigeration to prevent decomposition . The compound contains varying amounts of anhydride (boroxine), which is a common characteristic of arylboronic acids and does not impede its use in coupling reactions . This storage convenience reduces cold-chain logistics costs compared to boronic acids that require freezer storage.

Chemical Handling Solubility Storage Stability

Commercial Availability from Multiple Suppliers

2-Phenoxyphenylboronic acid is readily available from major chemical suppliers such as TCI, Sigma-Aldrich, Thermo Scientific, and Alfa Aesar, in purities ranging from 94% to ≥98% (by HPLC or neutralization titration) . Package sizes include 1 g, 5 g, 10 g, and larger bulk quantities, with transparent pricing and stock availability. This contrasts with more specialized or less common arylboronic acids that may require custom synthesis or extended lead times.

Chemical Procurement Supply Chain Research Reagent

2-Phenoxyphenylboronic Acid Application Scenarios


Sterically Hindered Biaryl Synthesis via Suzuki Coupling

2-Phenoxyphenylboronic acid is an optimal choice for constructing ortho-substituted biaryl linkages where electronic activation and steric bulk are advantageous. The ortho-phenoxy group enhances nucleophilicity and can stabilize palladium intermediates, leading to improved yields in couplings with sterically demanding aryl halides . This is particularly valuable in the synthesis of pharmaceutical intermediates, agrochemicals, and materials science building blocks that require precise ortho-functionalization.

NorA Efflux Pump Inhibition in S. aureus

Researchers studying antimicrobial resistance and efflux pump inhibitors can employ 2-phenoxyphenylboronic acid as a validated tool compound. It has been shown to potentiate ciprofloxacin activity by 4-fold at 32 μg/mL against NorA-overexpressing S. aureus 1199B, serving as a positive control or starting point for medicinal chemistry optimization [1]. Its activity is strictly dependent on the boronic acid moiety, making it a specific probe for boron-dependent efflux pump inhibition [1].

Copper-Mediated Oxidative Trifluoromethylation

In medicinal chemistry and radiolabeling workflows, 2-phenoxyphenylboronic acid can be used as a reactant for copper-mediated oxidative trifluoromethylation to install CF3 groups on aromatic systems . This transformation is valuable for modulating the metabolic stability and lipophilicity of drug candidates, and the ortho-phenoxy substitution pattern allows for the construction of complex trifluoromethylated biaryl ethers.

Pyridazine-Based α-Helix Mimetics

2-Phenoxyphenylboronic acid is a key building block for the synthesis of pyridazine-based α-helix mimetics, a class of compounds used to disrupt protein-protein interactions in oncology and other therapeutic areas . The ortho-phenoxy motif is incorporated into the mimetic scaffold via Suzuki-Miyaura coupling, enabling the generation of diverse libraries for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenoxyphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.